molecular formula C18H17F3N2O4 B12680173 N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 40256-87-9

N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B12680173
CAS No.: 40256-87-9
M. Wt: 382.3 g/mol
InChI Key: VYKWCDLIIVCPPL-UHFFFAOYSA-N
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Description

N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by:

  • Core structure: An acetamide backbone (CH₃CONH–) substituted with a 4-nitrophenoxy group (–O–C₆H₄–NO₂) at the α-carbon.
  • N-substituent: A branched ethyl chain containing a methyl group and a 3-(trifluoromethyl)phenyl moiety.
  • Key functional groups: The electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups, which influence solubility, metabolic stability, and receptor interactions.

Its design aligns with trends in anticonvulsant and antifungal agents, as seen in analogs (e.g., compounds in and ) .

Properties

CAS No.

40256-87-9

Molecular Formula

C18H17F3N2O4

Molecular Weight

382.3 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C18H17F3N2O4/c1-12(9-13-3-2-4-14(10-13)18(19,20)21)22-17(24)11-27-16-7-5-15(6-8-16)23(25)26/h2-8,10,12H,9,11H2,1H3,(H,22,24)

InChI Key

VYKWCDLIIVCPPL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-nitrophenoxy)acetamide Intermediate

  • The 4-nitrophenol derivative is reacted with a haloacetamide (such as iodoacetamide or bromoacetamide) under heating conditions.
  • The reaction is typically catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to improve conversion rates.
  • Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred to facilitate the nucleophilic substitution.
  • The reaction is carried out under reflux to ensure completion.

This step yields the 2-(4-nitrophenoxy)acetamide intermediate, which is a key building block for the final compound.

Preparation of the 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl Amine Fragment

  • The trifluoromethyl-substituted phenyl ring is introduced via substitution reactions on appropriately functionalized aromatic precursors.
  • Methylation steps may involve reagents such as methyl trifluoromethanesulfonate or methyl iodide at elevated temperatures (~70 °C).
  • The amine functionality is introduced or protected/deprotected as needed to allow for subsequent coupling.

Amide Bond Formation

  • The coupling of the amine fragment with the 2-(4-nitrophenoxy)acetamide intermediate is performed under standard amide coupling conditions.
  • Common coupling agents include carbodiimides or other activating reagents to facilitate the formation of the amide bond.
  • Reaction conditions are optimized to maximize yield and minimize side reactions.

Purification and Characterization

  • The crude product is purified by crystallization or chromatographic techniques.
  • Analytical methods such as NMR (1H and 13C), mass spectrometry, and melting point determination confirm the structure and purity.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalysts/Additives Solvents Temperature Notes
2-(4-nitrophenoxy)acetamide formation 4-nitrophenol + haloacetamide (iodo-, bromo-, or chloroacetamide) Sodium iodide or potassium iodide (10-50 mol%) Acetone or ethylene glycol dimethyl ether Reflux (~56-80 °C) Iodide catalysis improves yield, dipolar aprotic solvents preferred
Methylation of phenyl ring Methyl trifluoromethanesulfonate or methyl iodide None specified Suitable organic solvent 70 °C Dropwise addition to control reaction
Amide coupling Amine fragment + acetamide intermediate Carbodiimide or other coupling agents Organic solvents (e.g., dichloromethane) Room temperature to mild heating Standard peptide coupling conditions

Comparative Structural Analogues

Compound Structural Features Differences from Target Compound
2-(4-Nitrophenoxy)acetamide Contains nitrophenoxy group Lacks trifluoromethyl substitution and amine side chain
N-(4-Trifluoromethylphenyl)acetamide Contains trifluoromethyl group No nitro group; simpler structure
3-(Trifluoromethyl)-aniline Trifluoromethyl substituted aniline Does not contain acetamide or phenoxy groups

The target compound uniquely combines trifluoromethyl and nitrophenoxy functionalities, which may enhance its biological properties compared to these analogues.

Summary Table of Preparation Steps

Step No. Reaction Key Reagents Conditions Yield/Notes
1 Nucleophilic substitution to form 2-(4-nitrophenoxy)acetamide 4-nitrophenol, haloacetamide, NaI/KI Reflux in acetone or glycol ether High yield with iodide catalysis
2 Methylation of phenyl ring Methyl trifluoromethanesulfonate or methyl iodide 70 °C, dropwise addition Controlled methylation
3 Amide coupling Amine fragment, acetamide intermediate, coupling agent Room temp to mild heat Optimized for purity and yield
4 Purification and characterization Crystallization, chromatography Standard lab conditions Confirmed by NMR, MS

Chemical Reactions Analysis

Types of Reactions

N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamides:

Compound Name Substituents (Phenoxy Group) N-Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities Source
Target Compound : N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide 4-Nitrophenoxy 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl C₁₉H₁₈F₃N₂O₄ 407.35* Hypothesized enhanced stability due to –NO₂/–CF₃ N/A
Analog 1 : 2-(4-Aminophenoxy)-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide (CAS 40256-86-8) 4-Aminophenoxy (–NH₂) Same as target C₁₉H₂₀F₃N₂O₃ 389.37 Likely higher solubility due to –NH₂; potential metabolic oxidation site
Analog 2 : Acetamide, 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]- (CAS 403-97-4) 4-Chloro-2-methylphenoxy 3-(Trifluoromethyl)phenyl C₁₆H₁₃ClF₃NO₂ 343.73 Antifungal/anticonvulsant potential; chloro group increases lipophilicity
Analog 3 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) Phenylpiperazinyl 3-(Trifluoromethyl)phenyl C₁₉H₂₀F₃N₃O 369.38 Anticonvulsant activity (ED₅₀ = 45 mg/kg in rodent models)
Analog 4 : N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide None (simple acetamide) 4-Chloro-2-(trifluoromethyl)phenyl C₉H₇ClF₃NO 237.61 Research applications in medicinal chemistry

*Calculated based on molecular formula.

Key Observations:

N-Substituent: The branched ethyl chain with –CF₃ in the target compound may enhance blood-brain barrier penetration relative to simpler aryl groups (e.g., Analog 4) .

Biological Activity: Analogs with piperazinyl or chlorophenyl groups (e.g., Analog 3) show anticonvulsant activity, suggesting the target compound’s –CF₃ and –NO₂ groups could synergize for similar or improved efficacy . Compounds with trifluoromethylbenzothiazole moieties () exhibit antifungal activity, implying the target’s –CF₃ group may broaden its therapeutic scope .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-nitrophenoxyacetyl chloride with the N-substituted amine under microwave-assisted conditions, as seen in (19% yield for similar reactions) .

Research Implications and Limitations

  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; predictions rely on structural analogs.
  • SAR Insights: The –NO₂ group may confer resistance to enzymatic degradation but could increase toxicity risks compared to –NH₂ or –Cl analogs .
  • Future Directions : Prioritize in vitro assays (e.g., receptor binding, metabolic stability) and structural optimization to balance solubility and activity.

Biological Activity

N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide, a compound with notable structural features, has garnered attention in pharmacological research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

The compound features a trifluoromethyl group and a nitrophenoxy moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential activity in various biological pathways.

1. Anticancer Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

  • In Vitro Studies : Compounds with similar structures have been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most potent derivatives showed IC50 values ranging from 5.1 to 22.08 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin and sorafenib .
CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
16dHCT1169.18 ± 0.60

2. Antioxidant Activity

The antioxidant activity of structurally related compounds has also been explored. For example, modifications at specific positions on the phenyl ring have been shown to enhance antioxidant properties, measured through lipid peroxidation assays:

  • EC50 Values : Compounds with hydroxyphenyl substitutions exhibited EC50 values significantly lower than ascorbic acid, suggesting superior antioxidant efficacy.
CompoundEC50 (µM)
3i40.26
Ascorbic Acid35.62

3. Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated against various pathogens:

  • In Vitro Testing : Compounds bearing the trifluoromethyl group demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
PathogenMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4

Case Studies

Several studies have highlighted the therapeutic potential of this compound and its analogs:

  • Study on HepG2 Cells : A derivative demonstrated a remarkable ability to induce apoptosis via the caspase-3 pathway, leading to cell cycle arrest in HepG2 cells .
  • Antioxidant Mechanism : Research indicated that certain analogs could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

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